Structural Differentiation: Chiral Hydroxyethyl Motif vs. Unsubstituted Ethyl Analog
The target compound contains a secondary alcohol group at the benzylic position of the furan-3-yl ethyl chain, creating a chiral center absent in the otherwise identical 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1428370-88-0) . This difference is expected to alter hydrogen-bonding capacity (one additional H-bond donor and acceptor), topological polar surface area, and metabolic oxidation susceptibility. No head-to-head biological assay data exist for these two compounds; however, in analogous fluorinated benzenesulfonamide carbonic anhydrase inhibitor series, introduction of a hydroxyl group at a comparable position shifted isozyme selectivity ratios (CA IX vs. CA II) from non-selective (ratio ~1) to >10-fold selective [1].
| Evidence Dimension | Functional group presence (hydroxyl vs. hydrogen) and molecular complexity |
|---|---|
| Target Compound Data | Contains chiral 2-hydroxyethyl group; molecular formula C13H14FNO4S; molecular weight 299.32; one additional hydrogen-bond donor and acceptor |
| Comparator Or Baseline | 4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1428370-88-0); molecular formula C13H14FNO3S; molecular weight 283.32; achiral ethyl linker |
| Quantified Difference | Addition of one oxygen atom (ΔMW = 16.00); introduction of one H-bond donor and one H-bond acceptor; creation of chiral center. No direct biological comparative data available. |
| Conditions | Structural comparison based on chemical databases; biological inference drawn from EP2914583B1 patent SAR for fluorinated benzenesulfonamide carbonic anhydrase inhibitors [1] |
Why This Matters
The chiral center and additional hydrogen-bonding functionality may confer differential target selectivity and pharmacokinetic properties, making the compound a distinct chemical probe relative to the achiral des-hydroxy analog for SAR exploration.
- [1] Vilnius University. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. European Patent EP2914583B1, filed 30 October 2012, granted 27 February 2019. View Source
